molecular formula C21H17N3O7 B6559810 methyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate CAS No. 852365-03-8

methyl 4-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate

Cat. No.: B6559810
CAS No.: 852365-03-8
M. Wt: 423.4 g/mol
InChI Key: KTYQPKZCHZVENB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a nitrophenyl group, a dihydropyridine ring, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . Detailed structural analysis would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . The nitro group could participate in reduction reactions, the ester could undergo hydrolysis, and the dihydropyridine ring could be involved in various ring-opening reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would be influenced by the polar functional groups, while its melting and boiling points would be affected by the size and shape of the molecule.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be used in the development of new drugs, materials, or chemical reactions .

Properties

IUPAC Name

methyl 4-[[1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7/c1-30-21(27)15-7-9-16(10-8-15)22-19(25)18-6-3-11-23(20(18)26)31-13-14-4-2-5-17(12-14)24(28)29/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYQPKZCHZVENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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